zinc;2-methoxy-1H-naphthalen-1-ide
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Overview
Description
Zinc;2-methoxy-1H-naphthalen-1-ide is a chemical compound with the molecular formula C22H18O2Zn. It is a zinc complex with a naphthalene derivative, specifically 2-methoxy-1H-naphthalen-1-ide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-methoxy-1H-naphthalen-1-ol. One common method is to react zinc chloride (ZnCl2) with 2-methoxy-1H-naphthalen-1-ol in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature with stirring to ensure complete mixing of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Zinc;2-methoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The methoxy group in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups. Substitution reactions can result in various substituted naphthalene derivatives .
Scientific Research Applications
Zinc;2-methoxy-1H-naphthalen-1-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a zinc supplement or in drug formulations.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which zinc;2-methoxy-1H-naphthalen-1-ide exerts its effects involves the interaction of the zinc ion with various molecular targets. Zinc ions can act as cofactors for enzymes, influencing their activity and stability. The naphthalene moiety may also interact with biological molecules, affecting their function. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide: Similar in structure but with a phenylmethoxy group instead of a methoxy group.
Zinc;2-hydroxy-1H-naphthalen-1-ide: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
Zinc;2-methoxy-1H-naphthalen-1-ide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role .
Properties
CAS No. |
918298-71-2 |
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Molecular Formula |
C22H18O2Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;2-methoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C11H9O.Zn/c2*1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2*2-7H,1H3;/q2*-1;+2 |
InChI Key |
JERFYUFKOWTSEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=[C-]C2=CC=CC=C2C=C1.COC1=[C-]C2=CC=CC=C2C=C1.[Zn+2] |
Origin of Product |
United States |
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